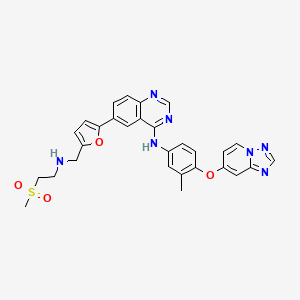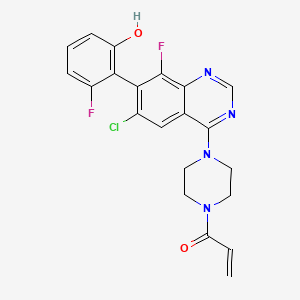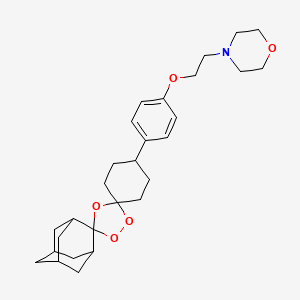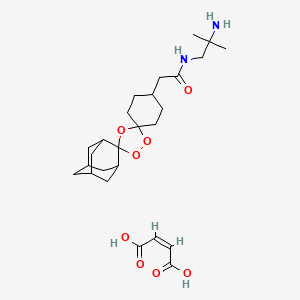
Atelocantel
Descripción general
Descripción
Atelocantel es un compuesto en investigación con la fórmula molecular C13H17F2N3O2 y un peso molecular de 285.2898 . Es conocido por su potencial uso como agente antihelmíntico, principalmente en medicina veterinaria . El compuesto se caracteriza por su naturaleza aquiral y la presencia de un grupo difluoro .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Atelocantel implica la formación de una estructura de pentenamida con un grupo difluoro. Los pasos clave incluyen:
Formación del esqueleto de Pent-2-enamida: Esto implica la reacción de materiales de partida apropiados en condiciones controladas para formar la estructura de pentenamida.
Introducción del grupo difluoro: El grupo difluoro se introduce a través de una reacción de fluoración, que requiere reactivos y condiciones específicas para garantizar la colocación correcta de los átomos de flúor.
Uniones del grupo piridinilo: El grupo piridinilo se une a través de una reacción de sustitución nucleofílica, donde la porción piridinilo reacciona con el compuesto intermedio para formar el producto final.
Métodos de Producción Industrial
La producción industrial de this compound probablemente involucraría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluiría:
Reactores por lotes: Para la síntesis controlada y el monitoreo de los parámetros de reacción.
Reactores de flujo continuo: Para una producción eficiente y escalable.
Técnicas de purificación: Como la cristalización, la destilación y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Atelocantel experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes
Agentes oxidantes: Como permanganato de potasio o trióxido de cromo para reacciones de oxidación.
Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio para reacciones de reducción.
Reactivos de sustitución: Incluidos haluros y nucleófilos para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo:
Oxidación: Puede conducir a la formación de ácidos carboxílicos o cetonas.
Reducción: Puede resultar en la formación de alcoholes o aminas.
Sustitución: Produce varios derivados sustituidos dependiendo del nucleófilo o electrófilo utilizado.
Aplicaciones Científicas De Investigación
Atelocantel tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar reacciones de fluoración y el comportamiento de los grupos difluoro en síntesis orgánica.
Medicina: Investigación sobre sus posibles usos terapéuticos, incluido su mecanismo de acción y eficacia en el tratamiento de infecciones parasitarias.
Mecanismo De Acción
El mecanismo de acción de Atelocantel implica su interacción con objetivos moleculares específicos dentro de los organismos parásitos. Se cree que:
Interrupción de las vías metabólicas: Interfiriendo con enzimas clave y procesos metabólicos.
Unirse a los receptores: En la superficie de las células parasitarias, lo que lleva a su inmovilización y eventual muerte.
Inhibir el crecimiento y la reproducción: Al afectar la maquinaria celular involucrada en estos procesos.
Comparación Con Compuestos Similares
Atelocantel se puede comparar con otros agentes antihelmínticos, como:
Albendazol: Un antihelmíntico de amplio espectro utilizado tanto en medicina humana como veterinaria.
Ivermectina: Conocida por su eficacia contra una amplia gama de parásitos.
Praziquantel: Efectivo contra trematodos y cestodos.
Singularidad
La singularidad de this compound radica en su grupo difluoro y su mecanismo de acción específico, que puede ofrecer ventajas en términos de eficacia y seguridad en comparación con otros agentes antihelmínticos .
Propiedades
Número CAS |
1370540-16-1 |
|---|---|
Fórmula molecular |
C13H17F2N3O2 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
(E)-4,4-difluoro-N-[2-[(2-methoxypyridin-4-yl)amino]ethyl]pent-2-enamide |
InChI |
InChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+ |
Clave InChI |
UESQHGVVIKYBST-HWKANZROSA-N |
SMILES |
CC(F)(F)/C=C/C(NCCNC1=CC(OC)=NC=C1)=O |
SMILES isomérico |
CC(/C=C/C(=O)NCCNC1=CC(=NC=C1)OC)(F)F |
SMILES canónico |
CC(C=CC(=O)NCCNC1=CC(=NC=C1)OC)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Atelocantel; AH353623; AH-353623; AH 353623. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)








![2-(4-bromo-2,5-difluorophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B605602.png)

